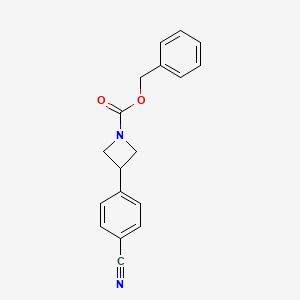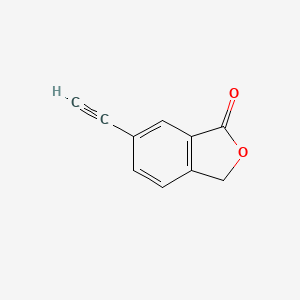![molecular formula C19H17NO3 B6608580 3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 2680539-22-2](/img/structure/B6608580.png)
3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione is a complex organic compound with the molecular formula C19H17NO3 and a molecular weight of 307.3 g/mol This compound is characterized by its unique bicyclic structure, which includes a benzyl group, a phenoxy group, and an azabicycloheptane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azabicycloheptane Core: This step involves the cyclization of a suitable precursor to form the azabicycloheptane core. The reaction conditions often include the use of strong bases and high temperatures.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the azabicycloheptane core in the presence of a base.
Attachment of the Phenoxy Group: The phenoxy group is attached via an etherification reaction, where a phenol derivative reacts with the azabicycloheptane core under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This often includes the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, acids, bases, and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
類似化合物との比較
Similar Compounds
3-azabicyclo[3.2.0]heptane-2,4-dione: This compound shares the azabicycloheptane core but lacks the benzyl and phenoxy groups.
3-oxabicyclo[3.1.0]hexane-2,4-dione: This compound has a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
Uniqueness
3-benzyl-1-phenoxy-3-azabicyclo[320]heptane-2,4-dione is unique due to its combination of the benzyl, phenoxy, and azabicycloheptane moieties, which confer distinct chemical and biological properties
特性
IUPAC Name |
3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-17-16-11-12-19(16,23-15-9-5-2-6-10-15)18(22)20(17)13-14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTCWKLYVCKOAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1C(=O)N(C2=O)CC3=CC=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
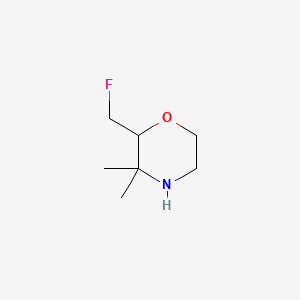
![methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B6608509.png)
![1-(1,1-difluoroethyl)-3-{3-iodobicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane](/img/structure/B6608514.png)
![rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate](/img/structure/B6608528.png)
![1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-onehydrochloride](/img/structure/B6608538.png)

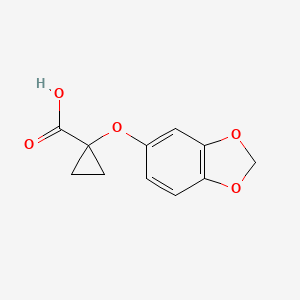
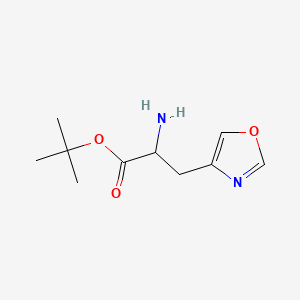
![methyl 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylate](/img/structure/B6608571.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoic acid](/img/structure/B6608577.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6608584.png)
